(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a fluorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(4-fluorophenyl)acrylonitrile.
Amidation: The acrylonitrile intermediate is then reacted with an appropriate amine to form the acrylamide derivative.
Thiophene Ring Formation: The acrylamide is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.
Esterification: Finally, the carboxyl group is esterified using methanol and an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluorophenyl groups can enhance binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Has an ethyl ester instead of a methyl ester, potentially altering its solubility and reactivity.
Uniqueness
The presence of the fluorophenyl group in (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in various chemical environments. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-10-11(2)25-17(15(10)18(23)24-3)21-16(22)13(9-20)8-12-4-6-14(19)7-5-12/h4-8H,1-3H3,(H,21,22)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFISDQJNAOPRG-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.